SB-204990 as a Prodrug for SB-201076: A Technical Guide to Targeted ACLY Inhibition
SB-204990 as a Prodrug for SB-201076: A Technical Guide to Targeted ACLY Inhibition
[1]
Executive Technical Summary
SB-204990 represents a classic medicinal chemistry solution to the bioavailability challenges often faced by polar, charged enzyme inhibitors.[1][2] It serves as a
While the parent compound (SB-201076) exhibits high potency against ACLY in vitro (
This guide details the chemical rationale, mechanism of bioactivation, and validated experimental protocols for utilizing SB-204990 in metabolic and oncological research.[1]
Chemical Architecture & Bioactivation Rationale[1][2]
The Bioavailability Problem
The active agent, SB-201076 , is a tricarboxylic acid derivative (specifically a hydroxy-acid).[1] At physiological pH, it exists in an ionized state, creating a significant energy barrier for crossing the lipid bilayer of the plasma membrane.[1][2] This results in poor in vivo efficacy despite high intrinsic enzymatic inhibition.[2]
The Prodrug Solution (SB-204990)
SB-204990 is the
-
Chemical Modification: The formation of the 5-membered lactone ring masks the polar hydroxyl and carboxyl groups.[2]
-
Result: This increases lipophilicity (
), allowing the molecule to traverse the cell membrane via passive diffusion.[2] -
Activation: Upon entering the cytosol (or liver tissue specifically), the lactone ring is opened—likely via non-specific esterases or spontaneous hydrolysis in the alkaline cytosolic environment—releasing the active SB-201076.[2]
Visualization of Bioactivation
The following diagram illustrates the chemical conversion and cellular entry mechanism.
Figure 1: Mechanism of cellular entry and bioactivation. The lipophilic lactone (SB-204990) crosses the membrane and is hydrolyzed to the active acid (SB-201076).[2]
Pharmacology: Mechanism of Action[1]
Target: ATP Citrate Lyase (ACLY)
ACLY is a critical metabolic checkpoint enzyme that links carbohydrate metabolism to lipid synthesis.[2] It catalyzes the conversion of Citrate (derived from the TCA cycle) into Acetyl-CoA and Oxaloacetate in the cytosol.[2]
Downstream Consequences of Inhibition
By delivering SB-201076 to the cytosol, SB-204990 effectively blocks the production of cytosolic Acetyl-CoA.[1] This results in:
-
Inhibition of Lipogenesis: Reduced substrate for Fatty Acid Synthase (FASN) and Cholesterol synthesis.[2]
-
Tumor Suppression: Many cancer cells (Warburg effect) rely on ACLY to divert glycolytic carbon into biomass (lipids) for membrane production.[2] SB-204990 starves these cells of necessary lipid precursors.[2]
-
Metabolic Reprogramming: In aging or obesity models, ACLY inhibition can improve insulin sensitivity and reduce hepatic lipid accumulation.[1][2]
Signaling Pathway Diagram[1][8]
Figure 2: The critical role of ACLY in lipid biosynthesis and the point of intervention by SB-201076.[1]
Experimental Protocols
Chemical Synthesis (Lactonization)
Rationale: If you possess the parent acid (SB-201076) or a precursor hydroxy-acid, you must convert it to the lactone to ensure cell permeability.
Protocol:
-
Dissolution: Dissolve the hydroxy-acid precursor (e.g., SB-201076 free acid) in an anhydrous organic solvent such as Dichloromethane (DCM) or Toluene .[2]
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) .[2]
-
Dehydration: Reflux the mixture using a Dean-Stark trap to continuously remove the water generated by the esterification reaction.[2] This drives the equilibrium toward the lactone product.[2]
-
Monitoring: Monitor reaction progress via TLC or HPLC until the starting acid is consumed.
-
Purification: Wash the organic layer with Sodium Bicarbonate (
) to remove residual acid.[2] Dry over , concentrate, and recrystallize (typically from hexane/ethyl acetate) to obtain pure SB-204990.[1]
In Vitro Efficacy Assay (HepG2 Model)
Rationale: HepG2 (human liver cancer) cells are the gold standard for lipid metabolism studies because they maintain high ACLY activity.[2]
Protocol:
-
Seeding: Plate HepG2 cells at
cells/well in 6-well plates. Culture in MEM + 10% FBS.[2][8] -
Treatment:
-
Incubation: Incubate for 4–16 hours.
-
Tracer Addition: Add
acetic acid or citrate to the media for the final 2 hours. -
Extraction: Lyse cells and perform lipid extraction (Folch method: Chloroform/Methanol 2:1).
-
Quantification: Measure radioactivity in the lipid fraction using liquid scintillation counting.
-
Success Metric: A dose-dependent reduction in
incorporation into lipids compared to control.[2]
-
In Vivo Pharmacokinetics (PK)
Rationale: To confirm bioactivation, one must measure the appearance of the active metabolite (SB-201076) in the plasma or liver, not just the prodrug.[1]
Protocol:
-
Subject: Male Sprague-Dawley rats or C57BL/6 mice.
-
Administration: Oral gavage (PO).[2]
-
Sampling: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1][2]
-
Analysis:
-
Expected Profile: Rapid disappearance of SB-204990 from plasma and sustained presence of SB-201076, particularly in liver tissue homogenates.[1][2]
Quantitative Data Summary
The following table summarizes key pharmacological parameters derived from authoritative studies [1, 2].
| Parameter | SB-204990 (Prodrug) | SB-201076 (Active) | Notes |
| Chemical Form | Hydroxy-acid | Lactone confers lipophilicity.[1][2] | |
| Cell Permeability | High | Low | Prodrug required for intracellular access.[2] |
| In Vitro Potency ( | N/A (must hydrolyze) | Potency against human recombinant ACLY.[2] | |
| In Vivo Efficacy | High (Oral) | Negligible (Oral) | SB-204990 reduces plasma cholesterol up to 46% in rats [1].[2][4][5][7] |
| Max Tolerated Dose | N/A | Toxicity observed >30 | |
| Target Tissue | Liver (primary) | Cytosol (subcellular) | Bioactivation occurs largely in the liver.[2] |
References
-
Pearce, N. J., et al. (1998).[1][2] "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076."[1][3][4][5][6][7][8] Biochemical Journal, 334(Pt 1), 113–119.[1][2][4]
-
Fernandez-Fuente, G., et al. (2023).[1][2] "Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging."[2] Cell Death & Disease, 14, Article 401.[1][2][3]
-
Tocris Bioscience. "SB 204990 Product Information." Tocris.com.[2]
-
Selleck Chemicals. "SB-204990 Datasheet." Selleckchem.com.[2]
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- 1. CN1120844C - Lactone compound and its synthesis and use - Google Patents [patents.google.com]
- 2. Lactic acid - Wikipedia [en.wikipedia.org]
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- 4. The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076 - PMC [pmc.ncbi.nlm.nih.gov]
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